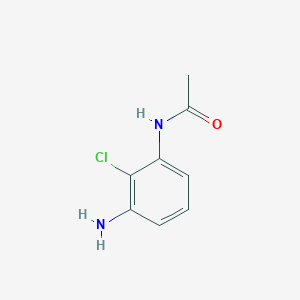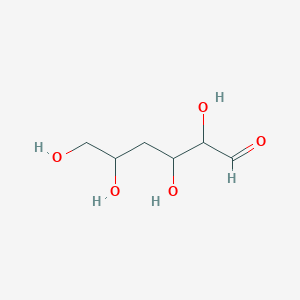
2,3,5,6-Tetrahydroxyhexanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Deoxy-D-glucose (4-DDG) is a synthetic analog of glucose, where the hydroxyl group at the fourth carbon is replaced by a hydrogen atom. This structural modification imparts unique properties to 4-DDG, making it a valuable compound in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: 4-Deoxy-D-glucose can be synthesized through several methods, including the reduction of 4-deoxy-D-galactose or the enzymatic conversion of glucose. The reaction conditions typically involve the use of reducing agents such as sodium borohydride or catalytic hydrogenation under specific temperature and pressure conditions.
Industrial Production Methods: On an industrial scale, 4-DDG is produced through optimized chemical synthesis processes that ensure high yield and purity. These methods often involve large-scale reactors and advanced purification techniques to obtain the desired compound in bulk quantities.
化学反应分析
Types of Reactions: 4-Deoxy-D-glucose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and hydrogen gas are frequently used for reduction reactions.
Substitution: Halogenation reactions can be performed using halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and halogenated analogs of 4-DDG.
科学研究应用
4-Deoxy-D-glucose has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in metabolic studies to understand glucose uptake and utilization in cells.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit glycolysis.
Industry: Utilized in the production of biofuels and other value-added chemicals.
作用机制
The mechanism by which 4-Deoxy-D-glucose exerts its effects involves its competitive inhibition of glucose transporters and glycolytic enzymes. By mimicking glucose, 4-DDG interferes with cellular glucose metabolism, leading to the inhibition of energy production in cancer cells and other glucose-dependent processes.
Molecular Targets and Pathways:
Glucose Transporters: 4-DDG competes with glucose for uptake into cells.
Glycolytic Enzymes: Inhibits key enzymes in the glycolytic pathway, such as hexokinase and phosphoglucose isomerase.
相似化合物的比较
2-Deoxy-D-glucose (2-DG): Another glucose analog used in metabolic studies and cancer research.
3-O-methyl-D-glucose (3-OMG): A methylated form of glucose used in glucose uptake assays.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
2,3,5,6-tetrahydroxyhexanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c7-2-4(9)1-5(10)6(11)3-8/h3-7,9-11H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJOXJBNQDZEBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)C(C(C=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4,6-Dimethyl-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B15358568.png)
![Tert-butyl 4-[bis(1,3-dihydro-2-benzofuran-5-yl)-hydroxymethyl]piperidine-1-carboxylate](/img/structure/B15358577.png)
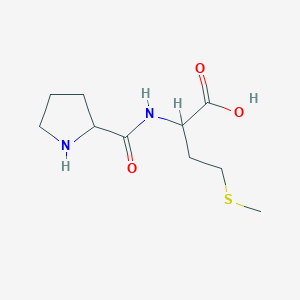
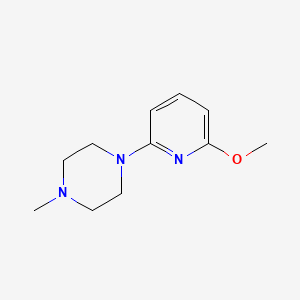
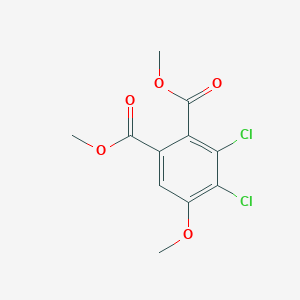
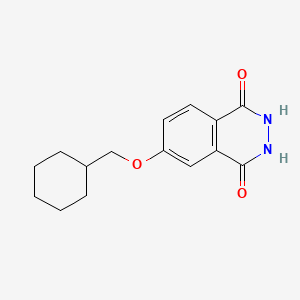
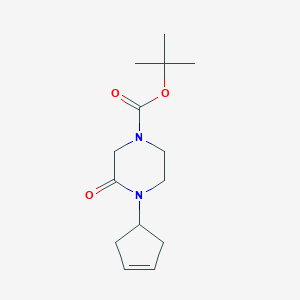

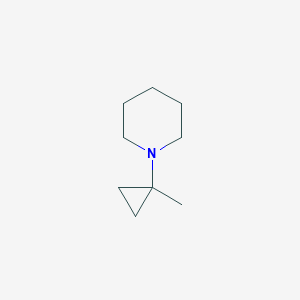
![3-Phenyltriazolo[4,5-b]pyridine](/img/structure/B15358647.png)
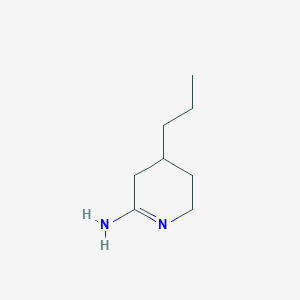
![3-[18-(2-Carboxyethyl)-8-ethenyl-13-(1-methoxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B15358658.png)
